1-(Benzyloxy)-2,4-di-tert-butyl-5-nitrobenzene
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Overview
Description
1-(Benzyloxy)-2,4-di-tert-butyl-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a benzyloxy group, two tert-butyl groups, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Benzyloxy)-2,4-di-tert-butyl-5-nitrobenzene typically involves multiple steps, including bromination, benzyl protection, and halogen exchange reactions. One common method starts with 4-tert-octylphenol, which undergoes bromination followed by benzyl protection to form the intermediate compound. This intermediate is then subjected to a halogen exchange reaction to yield the final product . The reaction conditions often involve the use of solvents and ligands to optimize yield and purity.
Chemical Reactions Analysis
1-(Benzyloxy)-2,4-di-tert-butyl-5-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-2,4-di-tert-butyl-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of functionalized aromatic compounds
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2,4-di-tert-butyl-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyloxy group can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
1-(Benzyloxy)-2,4-di-tert-butyl-5-nitrobenzene can be compared with other similar compounds such as:
1-Benzyloxy-2-iodo-4-tert-octylbenzene: This compound has similar structural features but differs in the presence of an iodine atom instead of a nitro group.
1-Benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene: This compound includes a carbazole moiety, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,5-ditert-butyl-2-nitro-4-phenylmethoxybenzene |
InChI |
InChI=1S/C21H27NO3/c1-20(2,3)16-12-17(21(4,5)6)19(13-18(16)22(23)24)25-14-15-10-8-7-9-11-15/h7-13H,14H2,1-6H3 |
InChI Key |
HFOGIJKSCMOJBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OCC2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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